Imidazole Salicylate

Gastroenterology Rheumatology Geriatric Pharmacology

Traditional NSAIDs cause GI/renal toxicity, limiting use in at-risk populations. Imidazole Salicylate (ITF-182) selectively inhibits thromboxane A₂ synthase without COX blockade, delivering ibuprofen-comparable analgesia with proven safety advantages: • 6.6× lower gastric lesions vs. piroxicam (5% vs. 33%, P=0.034) • Safe in aspirin-allergic & cirrhotic patients-no renal PG inhibition • Meta-analysis (1,408 pts): adverse events 10-64% of ibuprofen/naproxen/diclofenac • Water solubility >100 mg/mL vs. ~2.2 mg/mL for salicylic acid

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
CAS No. 36364-49-5
Cat. No. B1671754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole Salicylate
CAS36364-49-5
Synonyms1H-imidazole-2-hydroxybenzoic acid complex
imidazole salicylate
imidazole-2-hydroxybenzoate
ITF 182
ITF-182
salizole
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)O.C1=CN=CN1
InChIInChI=1S/C7H6O3.C3H4N2/c8-6-4-2-1-3-5(6)7(9)10;1-2-5-3-4-1/h1-4,8H,(H,9,10);1-3H,(H,4,5)
InChIKeyXCHHJFVNQPPLJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Imidazole Salicylate (CAS 36364-49-5): Procuring a Salicylate-Derived NSAID with Documented Safety Differentiation


Imidazole Salicylate (CAS 36364-49-5), also designated as ITF-182, is a 1:1 molecular salt of 2-hydroxybenzoic acid (salicylic acid) and 1H-imidazole [1]. This compound is classified pharmacologically as a non-steroidal anti-inflammatory drug (NSAID) within the salicylate derivative subgroup, carrying the ATC code N02BA16 [2]. Its fundamental characterization includes a molecular weight of 206.20 g/mol and an aqueous solubility exceeding 100 mg/mL, which starkly contrasts with the notoriously low solubility of pure salicylic acid at approximately 2.17 mg/mL [3]. The compound is recognized for its anti-inflammatory, analgesic, and antipyretic properties, with primary therapeutic indications historically including osteoarthrosis and musculoskeletal trauma [2].

Why Imidazole Salicylate Cannot Be Indiscriminately Substituted with Generic Salicylates or Standard NSAIDs


The selection of Imidazole Salicylate over other NSAIDs or simple salicylate salts cannot be reduced to a binary efficacy comparison. While direct head-to-head trials demonstrate comparable analgesic efficacy to ibuprofen, the critical divergence lies in the safety and tolerability profile, particularly regarding gastrointestinal (GI) and renal safety in vulnerable populations [1]. Mechanistically, Imidazole Salicylate selectively inhibits thromboxane A₂ synthase without substantially blocking the cyclooxygenase (COX)-dependent prostaglandin synthesis pathway, a feature that underlies its reduced GI lesion liability compared to COX-inhibiting NSAIDs like piroxicam [2]. Furthermore, its unique safety window permits use in aspirin-sensitive patients—a contraindication for many traditional NSAIDs—and in patients with decompensated cirrhosis without compromising renal prostaglandin homeostasis [3][4]. These specific safety dimensions, validated in clinical trials and meta-analyses, are not inherent properties of sodium salicylate, acetylsalicylic acid, or standard propionic acid derivatives (e.g., ibuprofen, naproxen), thereby making generic interchange a risky clinical and procurement assumption without explicit safety validation.

Imidazole Salicylate: Quantified Evidence of Differentiation for Scientific and Procurement Evaluation


Gastroduodenal Mucosal Safety vs. Piroxicam in Elderly Patients: A Randomized Endoscopic Comparison

In a 4-week, double-blind, double-dummy, randomized clinical trial involving elderly patients (mean age 71 years) with osteoarthrosis, Imidazole Salicylate demonstrated a significantly lower incidence of gastroduodenal mucosal lesions compared to piroxicam [1]. Endoscopic evaluation revealed that Grade 2 gastric mucosal lesions were detected in only 5% (1 of 20) of patients treated with Imidazole Salicylate (750 mg t.i.d.), whereas lesions corresponding to Grades 2, 3, and 4 were found in 33% (6 of 18) of patients receiving piroxicam (20 mg once daily) (P = 0.034).

Gastroenterology Rheumatology Geriatric Pharmacology

Pooled Safety Meta-Analysis: Comparative Incidence of Side Effects Across 1,408 Patients

A comprehensive meta-analysis of 33 clinical trials involving 1,408 patients treated with Imidazole Salicylate (750 mg t.i.d. tablets/solution or 1000 mg b.i.d. granulated powder) established its safety profile relative to a broad range of reference NSAIDs [1]. The analysis concluded that the overall incidence of side effects with Imidazole Salicylate was consistently lower, ranging from 10% to 64% of that observed with comparator drugs.

Pharmacovigilance Clinical Trial Meta-Analysis Safety Pharmacology

Gastrointestinal Symptom Tolerability vs. Ibuprofen: 30-Day Multicenter RCT

In a 30-day multicenter double-blind randomized clinical trial comparing Imidazole Salicylate (750 mg t.i.d.) with ibuprofen (400 mg t.i.d.) in patients with osteoarthrosis, both drugs demonstrated equivalent efficacy with no statistically significant differences in pain relief or reduction of morning stiffness [1]. However, the systemic tolerability assessment revealed that the incidence of side effects—predominantly gastrointestinal complaints—was lower in the group treated with Imidazole Salicylate.

Clinical Therapeutics NSAID Safety Osteoarthritis Management

Mechanistic Divergence: Selective Thromboxane Synthase Inhibition Without COX Pathway Disruption

Pharmacological characterization indicates that Imidazole Salicylate selectively and reversibly inhibits thromboxane A₂ (TXA₂) synthase, an enzyme downstream of COX that converts prostaglandin H₂ into TXA₂, a potent vasoconstrictor and platelet aggregator [1][2]. Crucially, Imidazole Salicylate does not substantially block the cyclooxygenase (COX) pathway itself, a key distinction from traditional NSAIDs like aspirin, ibuprofen, and piroxicam. This mechanistic sparing of COX-dependent prostaglandin synthesis—particularly prostacyclin and gastroprotective PGE₂—provides the molecular basis for its observed reduced gastric toxicity and safe use in aspirin-sensitive asthmatics [1].

Enzymology Molecular Pharmacology Drug Safety Mechanisms

Renal Safety in Decompensated Cirrhosis: Absence of Prostaglandin-Mediated Nephrotoxicity

Evidence indicates that Imidazole Salicylate can be safely administered to patients with decompensated cirrhosis—a population highly vulnerable to NSAID-induced acute kidney injury due to prostaglandin-dependent renal perfusion [1]. Unlike most NSAIDs, which inhibit renal COX and thereby reduce vasodilatory prostaglandin synthesis, Imidazole Salicylate does not inhibit kidney prostaglandin synthesis. This property allows its use without precipitating renal impairment or ascites exacerbation, even when co-administered with diuretics such as furosemide [1].

Hepatology Nephrology Drug Safety in Liver Disease

Tolerability in Aspirin-Sensitive Patients: Clinical Confirmation of COX Pathway Sparing

In a cohort of aspirin-sensitive patients—where COX-1 inhibition can trigger life-threatening asthmatic attacks or urticaria/angioedema—Imidazole Salicylate was demonstrated to be well-tolerated [1]. This clinical observation directly validates the preclinical mechanistic finding that the compound does not interfere with the cyclooxygenase pathway [2].

Allergy and Immunology Respiratory Medicine Adverse Drug Reaction Management

Imidazole Salicylate (CAS 36364-49-5): Key Application Scenarios Grounded in Quantitative Differentiation


Preclinical and Clinical Research in Geriatric or High-Risk Rheumatology Cohorts

In studies or clinical protocols involving elderly patients with osteoarthritis, where baseline gastric mucosal vulnerability is high, Imidazole Salicylate offers a scientifically justified alternative to standard NSAIDs. The 6.6-fold lower incidence of endoscopic gastric lesions versus piroxicam (5% vs. 33%, P=0.034) [1] provides a robust evidence base for its selection in geriatric-focused research aimed at minimizing confounding GI adverse events.

Safety-Focused Analgesic Research in Patients with Liver Cirrhosis

For preclinical models or clinical investigations exploring analgesic strategies in patients with decompensated cirrhosis, Imidazole Salicylate represents one of the few NSAID-class compounds that can be ethically administered. Its documented lack of renal prostaglandin synthesis inhibition [2] avoids the nephrotoxic cascade typical of standard NSAIDs in this population, enabling research into pain management where alternative anti-inflammatory agents are contraindicated.

Investigational Use in Aspirin-Sensitive or AERD Patient Populations

In mechanistic or clinical research involving patients with aspirin-exacerbated respiratory disease (AERD) or known aspirin hypersensitivity, Imidazole Salicylate serves as a critical comparator or intervention tool. The compound's tolerability in this cohort—attributed to its selective thromboxane synthase inhibition without COX pathway disruption [3]—allows for the safe study of salicylate-derived pharmacology in a context where aspirin and traditional NSAIDs are prohibited.

Formulary Evaluation for Low-GI-Risk NSAID Alternatives

During formulary review or procurement for institutional pain management protocols, the meta-analysis of 1,408 patients [4] supplies a quantitative safety benchmark: side effect incidence with Imidazole Salicylate ranges from 10% to 64% of that seen with comparators like ibuprofen, naproxen, and diclofenac. This cross-study evidence supports its prioritization over generic salicylates or propionic acid derivatives when the objective is to reduce overall adverse event burden without sacrificing analgesic efficacy comparable to ibuprofen [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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